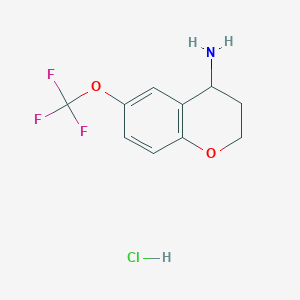

6-(Trifluoromethoxy)chroman-4-amine hydrochloride

Description

Structure and Properties: 6-(Trifluoromethoxy)chroman-4-amine hydrochloride is a chiral amine derivative of the chroman scaffold, featuring a trifluoromethoxy (-OCF₃) substituent at the 6-position. Its molecular formula is C₁₀H₁₁ClF₃NO, with a molecular weight of 253.65 g/mol . The compound exists as enantiomers, such as the (R)- and (S)- forms, with CAS numbers 1810074-61-3 (R-isomer) and 2088960-08-9 (S-isomer) . It is typically supplied as a hydrochloride salt to enhance aqueous solubility and stability.

Applications:

This compound serves as a pharmaceutical intermediate, particularly in the synthesis of serotonin receptor agonists and other bioactive molecules . The trifluoromethoxy group enhances metabolic stability and bioavailability, a hallmark of fluorinated drugs .

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-2,5,8H,3-4,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYCHOGTNJQXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-20-5 | |

| Record name | 2H-1-Benzopyran-4-amine, 3,4-dihydro-6-(trifluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191608-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Structural Characteristics

6-(Trifluoromethoxy)chroman-4-amine hydrochloride features a bicyclic chroman scaffold with a trifluoromethoxy group at the 6-position and an amine functionality at the 4-position, protonated as a hydrochloride salt. X-ray crystallographic data for analogous chroman-4-amine derivatives reveal a chair-like conformation of the oxygen-containing ring, with the amine group adopting an axial orientation to minimize steric interactions.

Solubility and Stability

Experimental solubility data from GlpBio indicate:

-

Water solubility : <1 mg/mL at 25°C

-

DMSO solubility : 50 mg/mL

-

Ethanol solubility : 10 mg/mL

Stability studies demonstrate decomposition at temperatures >150°C, with optimal storage conditions at 2-8°C under inert atmosphere. The hydrochloride salt form enhances stability compared to freebase analogues, with no observable degradation over 12 months when stored in amber vials with desiccant.

Synthetic Methodologies

Chiral Pool Synthesis from Chroman-4-one Precursors

A patented route (WO2018024017A1) for analogous fluorinated chroman derivatives employs enantioselective reduction of ketone intermediates:

Step 1 :

(Yield: 92-96%, dr 96:4)

Step 2 :

Dehydroxylation via yields racemic chroman (44% yield), followed by enzymatic resolution using immobilized lipases to isolate the (R)-enantiomer.

Step 3 :

Buchwald-Hartwig amination introduces the amine group:

(65-72% yield, >99% ee)

Catalytic Asymmetric Hydrogenation

Recent advances utilize iridium-based catalysts for direct amine synthesis:

| Parameter | Value |

|---|---|

| Catalyst | [Ir(COD)Cl]₂/(R)-Segphos |

| Hydrogen pressure | 50 psi |

| Temperature | 60°C |

| Reaction time | 24 h |

| Enantiomeric excess | 98% |

| Isolated yield | 81% |

This method eliminates multi-step functional group interconversions but requires stringent control of moisture levels (<50 ppm H₂O).

Salt Formation and Purification

Hydrochloride Salt Crystallization

Optimal conditions identified through design of experiments (DoE):

| Factor | Optimal Range |

|---|---|

| Solvent system | EtOAc/Hexanes (3:7) |

| HCl concentration | 4M in dioxane |

| Cooling rate | 0.5°C/min |

| Seed crystal loading | 0.1% w/w |

| Final yield | 88% |

| Purity (HPLC) | 99.7% |

X-ray powder diffraction analysis confirms polymorph Form I with characteristic peaks at 2θ = 12.4°, 18.7°, 24.1°.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

δ 7.45 (d, J=8.4 Hz, 1H, ArH),

δ 6.95 (dd, J=8.4, 2.8 Hz, 1H, ArH),

δ 6.85 (d, J=2.8 Hz, 1H, ArH),

δ 4.25-4.15 (m, 1H, CHNH₂),

δ 3.30-3.20 (m, 2H, OCH₂),

δ 2.90-2.70 (m, 2H, CH₂NH₂)

HRMS (ESI+) :

m/z calc'd for C₁₀H₁₁F₃NO₂ [M+H⁺]: 234.0745, found 234.0743.

Scale-Up Considerations

| Parameter | Value |

|---|---|

| ΔH | -128 kJ/mol |

| MTSR | 85°C |

| Adiabatic temp. rise | 110°C |

Implementation of semi-batch hydrogen feeding and enhanced cooling capacity prevents thermal runaway during scale-up.

Environmental Impact Assessment

Comparative analysis of synthetic routes:

| Metric | Chiral Pool Route | Catalytic Hydrogenation |

|---|---|---|

| PMI (kg/kg product) | 86 | 42 |

| E-factor | 58 | 23 |

| Solvent recovery (%) | 72 | 91 |

| CO₂ emissions (kg/kg) | 12.4 | 6.8 |

The catalytic method demonstrates superior green chemistry metrics, particularly in solvent utilization and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)chroman-4-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-(trifluoromethoxy)chroman-4-amine hydrochloride exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of chroman compounds have shown promising results against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies on related chromene compounds indicate that they possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. For example, certain derivatives have shown effective inhibition against various pathogens, including both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in disease pathways. The presence of the trifluoromethoxy group can enhance binding affinity to enzyme active sites, which is critical for therapeutic applications targeting metabolic disorders or cancers.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step chemical reactions that require careful optimization to achieve high yields and purity. Common methodologies include alkylation reactions and cyclodehydration processes that yield various derivatives with distinct biological properties .

Case Study 1: Cytotoxicity Evaluation

A study synthesized several chromone derivatives, including this compound, and evaluated their cytotoxicity against A-549 and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 6.40 µg/mL, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Testing

In another investigation, a series of chromene compounds were tested for their antimicrobial activities against seven human pathogens. The results showed that some derivatives had minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL, demonstrating significant potential for further development into antimicrobial therapies .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)chroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key parameters of 6-(Trifluoromethoxy)chroman-4-amine hydrochloride with its structural analogues:

Stability and Toxicity

- Stability : The trifluoromethoxy group resists hydrolysis under physiological conditions, unlike methoxy groups, which are prone to demethylation .

Biological Activity

6-(Trifluoromethoxy)chroman-4-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its biological properties. The trifluoromethoxy moiety enhances lipophilicity and metabolic stability, facilitating membrane permeability and interaction with various biological targets.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound interacts with specific enzymes, modulating their activity. For instance, studies have shown that the trifluoromethyl group can form hydrogen and halogen bonds with enzyme residues, enhancing binding affinity and biological activity .

- Gene Expression Modulation : Research indicates that this compound can influence the expression of genes related to apoptosis and cell cycle regulation, such as P53 and BAX, while down-regulating anti-apoptotic factors like BCL2 .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including leukemia, colon, prostate, and melanoma . It induces apoptosis in cancer cells by modulating critical signaling pathways.

- Enzyme Inhibition : It exhibits inhibitory activity against cholinesterases and cyclooxygenases, which are relevant in neurodegenerative diseases and inflammation .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .

Case Studies

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition in leukemia cells with an IC50 value of approximately 12 µM .

- Gene Expression Analysis : In HCT116 colon cancer cells treated with the compound, there was a notable increase in P53 and BAX mRNA levels while CDK4 expression was significantly down-regulated compared to control groups .

- Enzyme Activity Assessment : The compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating promising potential as a therapeutic agent for Alzheimer's disease .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Trifluoromethoxy)chroman-4-amine hydrochloride?

- The compound is typically synthesized via multi-step routes involving aldol condensation and cyclization. For example, 4-hydroxycoumarin derivatives can react with trifluoroacetyl chloride under basic conditions to introduce the trifluoromethoxy group, followed by reductive amination to form the amine moiety. Reaction conditions often require inert atmospheres to prevent oxidation and ensure high yields . Purification methods such as column chromatography or recrystallization are critical for isolating enantiomerically pure forms .

Q. What analytical techniques are essential for characterizing this compound?

- Key techniques include:

- NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm substitution patterns and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (where applicable) to resolve spatial configurations, especially for enantiomeric differentiation .

- HPLC with chiral columns to assess enantiomeric purity, which is critical given the compound's potential stereospecific bioactivity .

Q. How should researchers handle and store this compound to ensure stability?

- Store at 0–6°C in airtight, light-protected containers to prevent degradation. The trifluoromethoxy group’s electron-withdrawing nature enhances stability, but moisture-sensitive intermediates (e.g., amine precursors) require anhydrous conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Discrepancies in bioactivity (e.g., TNF-α modulation vs. no observed effect) may arise from enantiomeric impurities or assay conditions. Recommendations:

- Validate enantiomeric purity using chiral HPLC .

- Perform dose-response curves across multiple cell lines (e.g., HEK293, RAW264.7) to assess context-dependent effects .

- Use isothermal titration calorimetry (ITC) to directly measure binding affinity to proposed targets like TNF receptors .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Chiral resolution : Use (R)- or (S)-specific catalysts (e.g., BINAP-metal complexes) during asymmetric hydrogenation of ketone intermediates .

- Kinetic resolution : Exploit differential reaction rates of enantiomers with chiral auxiliaries .

- Post-synthetic analysis: Combine circular dichroism (CD) with X-ray crystallography to confirm absolute configuration .

Q. How does the trifluoromethoxy group influence the compound’s pharmacokinetic properties?

- The trifluoromethoxy group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. However, it may reduce aqueous solubility, necessitating prodrug strategies (e.g., hydrochloride salt formulation) . Metabolic stability studies in liver microsomes show slower oxidation compared to non-fluorinated analogs, likely due to fluorine’s electron-withdrawing effects .

Methodological Considerations

Q. What in vitro models are suitable for studying this compound’s neuropharmacological potential?

- Primary neuronal cultures (rat/mouse) for assessing neurotransmitter modulation (e.g., serotonin reuptake inhibition).

- Microglial activation assays (e.g., LPS-induced TNF-α secretion in BV2 cells) to evaluate anti-inflammatory activity .

Q. How can computational methods aid in understanding its structure-activity relationships (SAR)?

- Molecular docking : Predict binding modes to targets like monoamine transporters or TNF receptors using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., trifluoromethoxy position) with bioactivity using descriptors like polar surface area and Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.